3-n-Butoxy-4-aminoazobenzene
Description
3-n-Butoxy-4-aminoazobenzene is an azo dye characterized by a butoxy (-O-(CH₂)₃CH₃) substituent at the 3-position and an amino (-NH₂) group at the 4-position of the azobenzene scaffold.
Properties
CAS No. |
126335-29-3 |
|---|---|
Molecular Formula |
C16H19N3O |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-butoxy-4-phenyldiazenylaniline |
InChI |
InChI=1S/C16H19N3O/c1-2-3-11-20-16-12-14(9-10-15(16)17)19-18-13-7-5-4-6-8-13/h4-10,12H,2-3,11,17H2,1H3 |
InChI Key |
GNFHVTFCXAMDDW-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N |
Synonyms |
3-N-BUTOXY-4-AMINOAZOBENZENE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
- 4-Aminoazobenzene (AB): The parent compound lacks alkyl or alkoxy groups. It exhibits moderate hepatocarcinogenicity in mice but requires metabolic activation via N-hydroxylation .
- N-Methyl-4-aminoazobenzene (MAB): Addition of an N-methyl group enhances hepatic carcinogenicity in mice, linked to N-oxidation and DNA adduct formation (e.g., N-(deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene) .
- 3-Methoxy-4-aminoazobenzene: A methoxy (-OCH₃) group at the 3-position shifts carcinogenicity to extrahepatic sites (e.g., ear duct, skin) in rats, with minimal hepatic activity .
Carcinogenic Profiles and Target Organs
Metabolic Activation and DNA Adducts
- N-Methyl Derivatives (MAB, DAB): Form stable DNA adducts (e.g., N-(deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene), which persist in hepatic DNA and correlate with tumor multiplicity .
Species-Specific Responses
- Mice vs. Rats: In mice, AB and its N-methyl derivatives are equipotent hepatocarcinogens, whereas rats show lower susceptibility, emphasizing species-specific metabolic differences .
- Sex Differences : Male B6C3F1 mice are highly susceptible to hepatic tumors, while females are resistant, highlighting hormonal or metabolic influences .
Key Research Findings and Mechanistic Insights
- Metabolic Activation : N-Oxidation of MAB by microsomal flavoprotein mixed-function amine oxidase generates reactive hydroxylamines and nitrones, which bind DNA and proteins .
- Adduct Stability: N-(Deoxyguanosin-8-yl)-4-aminoazobenzene adducts are more persistent in DNA than N-methylated variants, suggesting substituents influence repair efficiency .
- Structural Determinants: N-Alkylation: Enhances hepatic targeting and carcinogenicity in mice . 3-Alkoxy Substitution: Redirects carcinogenicity to extrahepatic tissues (e.g., ear duct) in rats .
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